3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione is a compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities. This compound features a benzoyl group attached to a piperidine ring, which is further connected to an oxazolidine-2,4-dione moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione typically involves multicomponent reactions. One common method includes the reaction of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids under metal-free conditions . Another approach involves the fixation of carbon dioxide with 2-alkynamides in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 30°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazolidine ring or the piperidine moiety.
Substitution: Substitution reactions can occur at the benzoyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant and antiepileptic properties.
Biology: The compound is used in research related to neurotransmitter regulation and receptor binding.
Industry: It finds applications in the synthesis of other biologically active compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter levels by inhibiting certain enzymes or receptors. The exact pathways and molecular targets are still under investigation, but it is known to affect the central nervous system, potentially offering therapeutic benefits for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-oxazolidin-2,4-dione
- 5,5-Diphenylimidazolidin-2,4-dione
Uniqueness
3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione is unique due to its specific structural features, such as the benzoyl group attached to the piperidine ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13-10-21-15(20)17(13)12-6-8-16(9-7-12)14(19)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEXYGRMHRCVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.